Isophorone oxide

Übersicht

Beschreibung

Isophorone oxide is an organic compound that belongs to the class of cyclic ketones. It is derived from isophorone, which is a high-boiling-point solvent used in various industrial applications. This compound is a colorless liquid with a characteristic odor and is known for its stability and reactivity, making it valuable in chemical synthesis and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isophorone oxide is typically synthesized through the epoxidation of isophorone. The most common method involves the reaction of isophorone with hydrogen peroxide in the presence of a basic catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of isophorone and hydrogen peroxide into a reactor, where the epoxidation reaction takes place. The reaction mixture is then subjected to separation and purification steps to isolate the desired this compound product.

Analyse Chemischer Reaktionen

Types of Reactions

Isophorone oxide undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form more complex oxygenated compounds.

Reduction: It can be reduced to form isophorone or other reduced derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

Oxidation: Higher oxygenated compounds.

Reduction: Isophorone and its derivatives.

Substitution: Various substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1.1 Solvent for Coatings and Adhesives

Isophorone oxide is primarily used as a high-boiling-point solvent in coatings and adhesives. Its properties allow for improved performance in formulations, enhancing film formation and adhesion properties. It is particularly valued in the production of polyurethane coatings due to its ability to dissolve a wide range of resins and polymers .

1.2 Chemical Intermediate

IPO serves as an important intermediate in the synthesis of various chemicals, including:

- Polyurethanes : Used in flexible and rigid foams.

- Epoxy Resins : Enhances the mechanical properties of epoxy formulations.

- Surfactants : Acts as a building block for nonionic surfactants used in detergents and emulsifiers .

Environmental Applications

2.1 Wastewater Treatment

Recent studies have explored the use of this compound in wastewater treatment technologies. Specifically, wet electrocatalytic oxidation methods have been developed to degrade this compound in industrial effluents. This approach demonstrates significant potential for reducing environmental contamination by breaking down complex organic pollutants into less harmful substances .

2.2 Biodegradability Studies

Research indicates that IPO can induce oxidative stress in plant systems, leading to lipid peroxidation. This property has implications for studying plant responses to chemical exposure and assessing environmental risks associated with industrial discharges containing this compound.

Health and Safety Considerations

While IPO has beneficial applications, it is essential to consider its health effects. Studies show that exposure can lead to irritation of the eyes and respiratory tract, as well as potential neurological effects at high concentrations . Safety protocols must be established to mitigate risks during handling and application.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Coatings | High-boiling-point solvent | Improved adhesion and film formation |

| Adhesives | Component in polyurethane formulations | Enhanced mechanical properties |

| Wastewater Treatment | Electrocatalytic oxidation | Effective degradation of organic pollutants |

| Chemical Intermediate | Synthesis of surfactants | Versatile building block |

Case Studies

- Polyurethane Coatings : A study demonstrated that incorporating this compound into polyurethane formulations resulted in enhanced durability and resistance to environmental factors, making it suitable for outdoor applications.

- Wastewater Treatment Technology : Research conducted on the electrocatalytic oxidation of this compound showed a degradation efficiency of over 90%, highlighting its effectiveness in treating industrial wastewater containing this compound .

Wirkmechanismus

The mechanism of action of isophorone oxide involves its reactivity as an epoxide. It can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Isophorone oxide can be compared with other similar compounds, such as:

Cyclohexanone oxide: Another cyclic ketone oxide with similar reactivity.

Epoxidized soybean oil: A naturally derived epoxide used in industrial applications.

Propylene oxide: A smaller epoxide with different reactivity and applications.

This compound is unique due to its specific structure and reactivity, making it valuable in various chemical and industrial processes.

Biologische Aktivität

Isophorone oxide, a cyclic ether derived from isophorone, has been the subject of various studies investigating its biological activity and toxicological effects. This article provides a comprehensive overview of the biological effects of this compound, including its mechanisms of action, toxicokinetics, and relevant case studies.

This compound is characterized by its unique structure, which includes a six-membered ring with an epoxide functional group. This configuration contributes to its reactivity and biological activity. The compound is known for its potential use in industrial applications, but understanding its biological implications is crucial for assessing safety and environmental impact.

Toxicokinetics

Studies indicate that this compound is absorbed through various routes including inhalation, oral, and dermal exposure. In animal models, significant tissue distribution has been observed following exposure:

| Tissue | Concentration (μg/g wet weight) in Rats | Concentration (μg/g wet weight) in Rabbits |

|---|---|---|

| Stomach | 6,213 | 5,395 |

| Liver | 613 | 515 |

| Kidney | 465 | 295 |

| Brain | 378 | - |

| Heart | 387 | 260 |

These findings suggest that this compound may accumulate in certain organs, raising concerns about potential toxicity .

Oxidative Stress : this compound induces oxidative stress in plant systems, leading to lipid peroxidation and electrolyte leakage. Research on Lactuca sativa (lettuce) and Spinacia oleracea (spinach) demonstrated that exposure resulted in significant decreases in shoot fresh weight and chlorophyll content. The compound's ability to induce oxidative damage was evident even under dark conditions, indicating a light-independent mechanism .

Neurotoxicity : Animal studies have reported neurological effects following exposure to this compound. Symptoms included central nervous system depression and neurobehavioral changes, with specific doses leading to lethargy and staggering in rodents. The lowest observable effect level for neurobehavioral changes was identified at 89 ppm during inhalation exposure .

Case Studies

- Acute Toxicity : In a study involving acute oral exposure to this compound in rats, significant lethality was observed at high doses (1,450 mg/kg). Neurological symptoms were noted shortly after administration .

- Chronic Exposure : A chronic study indicated that prolonged exposure led to the development of tumors in various organs such as the liver and skin in mice. The lowest cancer effect level was recorded at 250 mg/kg/day .

- Phytotoxic Effects : In agricultural studies, this compound exhibited strong phytotoxic activity against several crops. The compound inhibited photosynthetic electron transport at concentrations significantly higher than those required for inducing chlorosis and lipid peroxidation .

Summary of Biological Effects

- Toxicity : this compound demonstrates significant toxicity across various biological systems, with both acute and chronic effects observed.

- Oxidative Damage : It induces oxidative stress leading to cell membrane damage and affects plant growth.

- Neurotoxic Potential : The compound has been linked to adverse neurological effects in animal models.

Eigenschaften

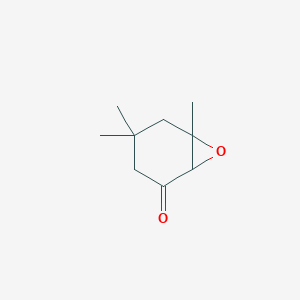

IUPAC Name |

4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-8(2)4-6(10)7-9(3,5-8)11-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTNQFPVXVZSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2C(C1)(O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908032 | |

| Record name | 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10276-21-8 | |

| Record name | 4,4,6-Trimethyl-7-oxabicyclo(4.1.0)heptan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophorone oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isophorone Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.